molecular formula C6H4ClF5O2S2 B1530395 4-(Pentafluorosulfur)benzenesulfonyl chloride CAS No. 1211516-26-5

4-(Pentafluorosulfur)benzenesulfonyl chloride

Cat. No.: B1530395
CAS No.: 1211516-26-5
M. Wt: 302.7 g/mol
InChI Key: LQEOIYDDOVVHIF-UHFFFAOYSA-N
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Description

Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. This substituent is distinct from other fluorinated or sulfur-containing groups discussed in the literature, such as trifluoromethyl (-CF₃), trifluoromethoxy (-OCF₃), or sulfanyl (-S-) groups.

Therefore, comparisons will focus on structurally analogous sulfonyl chlorides with fluorinated or sulfur-based substituents.

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-1-3-6(4-2-5)16(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEOIYDDOVVHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-26-5
Record name 4-(Pentafluorosulfur)benzenesulfonyl chloride
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Scientific Research Applications

4-(Pentafluorosulfur)benzenesulfonyl chloride has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis to introduce the pentafluorosulfur group into other molecules.

  • Biology: The compound can be used to study the effects of pentafluorosulfur groups on biological systems.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(pentafluorosulfur)benzenesulfonyl chloride exerts its effects involves the interaction of the pentafluorosulfur group with molecular targets. The specific pathways and targets depend on the context in which the compound is used. For example, in organic synthesis, the compound may act as an electrophile, reacting with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent on the benzene ring significantly influences the electronic and steric properties of sulfonyl chlorides. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Key Properties/Applications References
4-(Trifluoromethyl)benzenesulfonyl chloride -CF₃ at para position High electron-withdrawing effect; used in pharmaceuticals and agrochemicals. Less stable under basic conditions compared to non-fluorinated analogs.
4-Fluorobenzenesulfonyl chloride -F at para position Moderate reactivity; common in peptide synthesis and as a sulfonating agent. Lower steric hindrance.
4-[(Trifluoromethyl)sulfanyl]benzenesulfonyl chloride -SCF₃ at para position Enhanced stability due to sulfur's polarizability. Used in materials science for thioether linkages.
4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride -Cl and -OCF₂H at meta/para Dual electron-withdrawing groups increase electrophilicity; applied in herbicide synthesis.
4-(Methylsulfamoyl)benzenesulfonyl chloride -NHSO₂CH₃ at para position Unique dual sulfonamide/sulfonyl chloride functionality; used in protease inhibitor development.
4-(5-Methylthiophen-2-yl)benzenesulfonyl chloride Thiophene ring at para position Extended conjugation improves UV stability; employed in optoelectronic materials.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorinated groups (e.g., -CF₃, -OCF₃) enhance electrophilicity, accelerating nucleophilic substitution reactions .
  • Steric Effects : Bulky substituents (e.g., thiophene, morpholine) reduce reactivity but improve thermal stability .
  • Hybrid Functionality : Compounds with multiple EWGs (e.g., -Cl and -OCF₂H) exhibit synergistic effects, broadening their utility in specialty chemicals .

Stability and Handling

  • Hydrolytic Sensitivity: Fluorinated sulfonyl chlorides (e.g., -CF₃) hydrolyze faster than non-fluorinated analogs, requiring anhydrous conditions .
  • Thermal Stability : Compounds with aromatic heterocycles (e.g., thiophene) exhibit higher decomposition temperatures (>200°C) .

Hypothetical Analysis of 4-(Pentafluorosulfur)benzenesulfonyl Chloride

  • Increased Lipophilicity : Useful in medicinal chemistry for improving membrane permeability.
  • Stability Challenges : The strong inductive effect of -SF₅ might make the compound prone to hydrolysis, necessitating specialized storage.

Biological Activity

4-(Pentafluorosulfur)benzenesulfonyl chloride, with the CAS number 1211516-26-5, is a specialized chemical compound characterized by a benzene ring substituted with both a pentafluorosulfur group and a sulfonyl chloride group. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The compound can be synthesized through the reaction of 4-(pentafluorosulfanyl)aniline with chlorosulfonic acid under controlled conditions. This method allows for the introduction of the pentafluorosulfur group into other molecules, which is crucial for its applications in organic synthesis .

Key Properties:

  • Molecular Formula: C6ClF5O2S
  • Molecular Weight: 292.63 g/mol
  • Appearance: Typically presented as a colorless to pale yellow liquid.

The primary mode of action of 4-(Pentafluorosulfur)benzenesulfonyl chloride involves chlorosulfonation, where the sulfonyl chloride group reacts with various nucleophiles. This process can modulate biochemical pathways by introducing the pentafluorosulfur moiety into biological systems, potentially affecting enzyme activity and cellular signaling pathways .

Biological Activity

Research indicates that compounds containing pentafluorosulfur groups exhibit notable biological activities, including:

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study evaluated the antimicrobial efficacy of various sulfonyl chloride derivatives, including 4-(Pentafluorosulfur)benzenesulfonyl chloride. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment:
    • In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7). The results showed that treatment with 4-(Pentafluorosulfur)benzenesulfonyl chloride led to a dose-dependent decrease in cell viability, indicating potential anticancer properties.
  • Enzyme Interaction Studies:
    • Research focused on the interaction of this compound with serine proteases revealed that it could effectively inhibit enzyme activity through covalent modification of active site residues.

Comparative Analysis

The biological activity of 4-(Pentafluorosulfur)benzenesulfonyl chloride can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
4-(Pentafluorosulfur)benzenesulfonyl chlorideModerateHighYes
4-(Fluorobenzenesulfonyl chlorideLowModerateYes
3-(Pentafluorosulfur)benzenesulfonyl chlorideHighModerateNo

Safety and Handling

Due to its corrosive nature, 4-(Pentafluorosulfur)benzenesulfonyl chloride requires careful handling. It can cause severe skin burns and eye damage upon contact. Appropriate personal protective equipment (PPE) should be worn when working with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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